2-(3-nitrophenyl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one
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Overview
Description
2-(3-nitrophenyl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one: is a heterocyclic compound that features a unique fusion of thiazine and benzimidazole rings. This compound is notable for its potential biological activities and applications in various fields of scientific research, including medicinal chemistry and materials science.
Mechanism of Action
Mode of Action
It is known that similar compounds interact with their targets, causing changes at the molecular level that can lead to various biological effects .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds have been reported to have good bioavailability, safety, and stability profiles .
Result of Action
Similar compounds have been reported to exert excellent bioactivity against many ailments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenyl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-nitrobenzaldehyde with 2-aminobenzimidazole and a thioamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions for several hours to ensure complete cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieving consistent quality in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(3-nitrophenyl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions, typically using hydrogenation catalysts or reducing agents like sodium borohydride, can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .
Biology
In biological research, derivatives of this compound have shown potential as enzyme inhibitors and receptor antagonists. They are studied for their ability to modulate biological pathways and their potential therapeutic applications .
Medicine
Medicinal chemistry research focuses on the development of this compound as a potential drug candidate. Its derivatives have been investigated for antimicrobial, anticancer, and anti-inflammatory activities .
Industry
In the industrial sector, this compound is explored for its use in the development of new materials, such as electroluminescent materials for organic light-emitting diodes (OLEDs) and other electronic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-nitrophenyl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazole
- 2-(3-nitrophenyl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzothiazole
- 2-(3-nitrophenyl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzoxazole
Uniqueness
Compared to these similar compounds, 2-(3-nitrophenyl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one is unique due to its specific substitution pattern and the presence of both thiazine and benzimidazole rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(3-nitrophenyl)-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3S/c20-15-9-14(10-4-3-5-11(8-10)19(21)22)23-16-17-12-6-1-2-7-13(12)18(15)16/h1-8,14H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRMBNJTHJWGOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=NC3=CC=CC=C3N2C1=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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